1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that features a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the cyclopropanation reactions based on the use of carbenes and metallocarbenes . These methods are efficient and can be adapted for large-scale production, although they often require sophisticated and pre-functionalized starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:
Cyclopropylamines: These compounds share a similar bicyclic structure and are used in medicinal chemistry.
Spiro compounds: These compounds have a spiro-fused bicyclic framework and are studied for their unique chemical properties.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxabicyclic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C8H10O3/c1-4(2)8-3-5(8)6(9)11-7(8)10/h4-5H,3H2,1-2H3 |
InChI Key |
AWMMNTQOXJVBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC1C(=O)OC2=O |
Origin of Product |
United States |
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